4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising a benzenesulfonyl group, a benzyl group, a furan ring, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl intermediate, which is then subjected to various reactions to introduce the benzenesulfonyl and benzyl groups. The final step involves the formation of the oxazole ring through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzylsulfonamide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, benzylsulfonamide derivatives, and substituted benzyl derivatives .
Scientific Research Applications
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]furan derivatives: These compounds share the furan ring structure and exhibit similar biological activities, such as antibacterial and anticancer properties.
Benzofuran-based Schiff bases: These compounds also contain a furan ring and are known for their antimicrobial activities.
Furan-2-carboxylic acid derivatives: These compounds are similar in structure and are used in various chemical and biological applications.
Uniqueness
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine is unique due to its combination of a benzenesulfonyl group, a benzyl group, a furan ring, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-27(24,16-10-5-2-6-11-16)20-19(21-14-15-8-3-1-4-9-15)26-18(22-20)17-12-7-13-25-17/h1-13,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNPHLHLCJBKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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